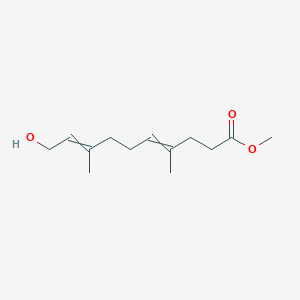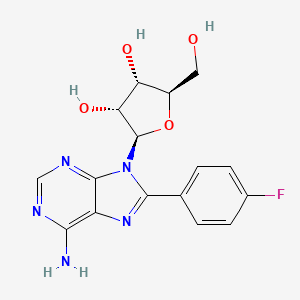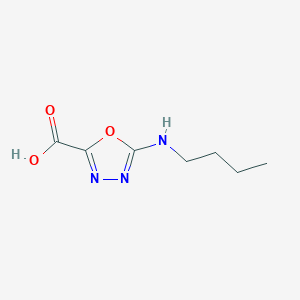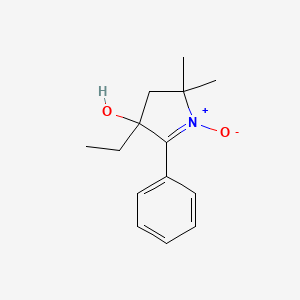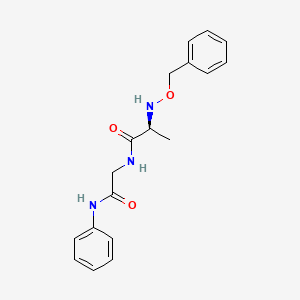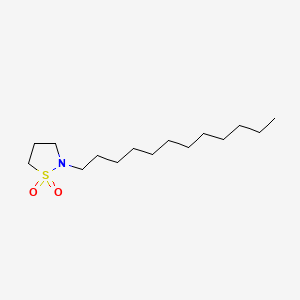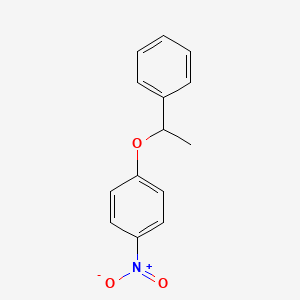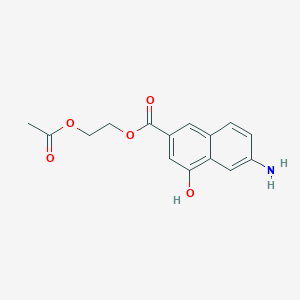
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester is an organic compound with the molecular formula C15H15NO5 and a molecular weight of 289.28 g/mol. This compound is known for its unique structure, which includes a naphthalene ring substituted with amino, hydroxy, and acetyloxyethyl ester groups. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester typically involves the esterification of 6-amino-4-hydroxy-2-naphthoic acid with 2-(acetyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 6-amino-4-oxo-2-naphthoic acid.
Reduction: Formation of 6-amino-4-hydroxy-2-naphthylamine.
Substitution: Formation of 6-amino-4-hydroxy-2-naphthoic acid derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and amino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The acetyloxyethyl ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthoic acid: A simpler analog with a carboxylic acid group instead of the ester group.
6-Amino-4-hydroxy-2-naphthoic acid: Lacks the acetyloxyethyl ester group.
2,6-Naphthalenedicarboxylic acid: Contains two carboxylic acid groups instead of the amino and hydroxy groups.
Uniqueness
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H15NO5 |
|---|---|
Poids moléculaire |
289.28 g/mol |
Nom IUPAC |
2-acetyloxyethyl 6-amino-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15NO5/c1-9(17)20-4-5-21-15(19)11-6-10-2-3-12(16)8-13(10)14(18)7-11/h2-3,6-8,18H,4-5,16H2,1H3 |
Clé InChI |
UTZDMGVQWJMZQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC(=O)C1=CC(=C2C=C(C=CC2=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




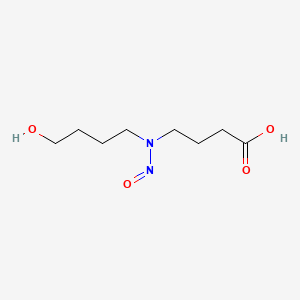
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
